2-Chloroethyl [([1,1'-biphenyl]-4-yl)oxy]acetate
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Overview
Description
2-Chloroethyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that features a chloroethyl group attached to an acetate moiety, which is further linked to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the reaction of 2-chloroethanol with [([1,1’-biphenyl]-4-yl)oxy]acetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl [([1,1’-biphenyl]-4-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms, respectively.
Scientific Research Applications
2-Chloroethyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl acetate
- 2-Chloroethanol
- [([1,1’-biphenyl]-4-yl)oxy]acetic acid
Uniqueness
2-Chloroethyl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both the chloroethyl and biphenyl groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62323-16-4 |
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Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-chloroethyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C16H15ClO3/c17-10-11-19-16(18)12-20-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2 |
InChI Key |
OZYFAXGFQFFRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)OCCCl |
Origin of Product |
United States |
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